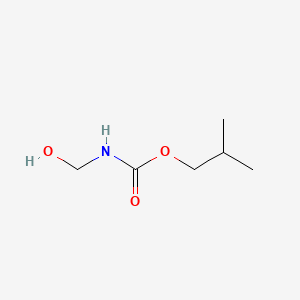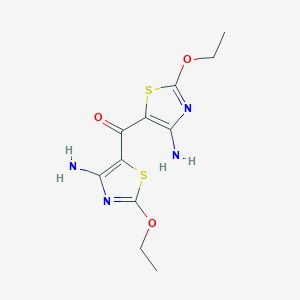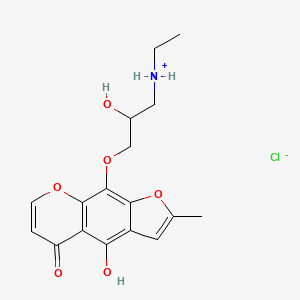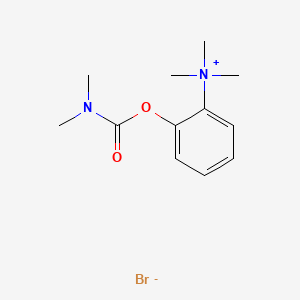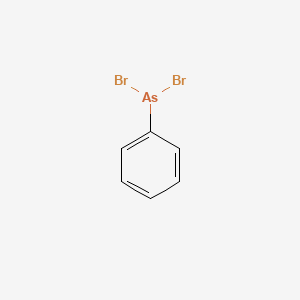
Dibromophenylarsine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromophenylarsine is an organoarsenic compound characterized by the presence of two bromine atoms and a phenyl group attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromophenylarsine can be synthesized through the bromination of phenylarsine. The reaction typically involves the use of bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a suitable solvent like chloroform or ethanol . The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions: Dibromophenylarsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state arsenic compounds.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under appropriate conditions.
Major Products Formed:
Oxidation: Formation of arsenic oxides or arsenates.
Reduction: Formation of phenylarsine or other lower oxidation state arsenic compounds.
Substitution: Formation of phenylarsine derivatives with various functional groups.
Scientific Research Applications
Dibromophenylarsine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dibromophenylarsine involves its interaction with cellular components, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions . This interaction is primarily due to the electrophilic nature of the arsenic atom, which readily reacts with nucleophilic sites in biomolecules.
Comparison with Similar Compounds
Phenylarsine: Lacks the bromine atoms and has different reactivity and applications.
Dichlorophenylarsine: Contains chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
Diphenylarsine: Contains two phenyl groups attached to the arsenic atom, resulting in distinct chemical behavior.
Uniqueness: Dibromophenylarsine is unique due to the presence of bromine atoms, which impart specific reactivity and properties. The bromine atoms enhance the compound’s electrophilicity, making it more reactive towards nucleophiles compared to its analogs.
Properties
CAS No. |
696-24-2 |
|---|---|
Molecular Formula |
C6H5AsBr2 |
Molecular Weight |
311.83 g/mol |
IUPAC Name |
dibromo(phenyl)arsane |
InChI |
InChI=1S/C6H5AsBr2/c8-7(9)6-4-2-1-3-5-6/h1-5H |
InChI Key |
VLKNCAOBWGXFMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


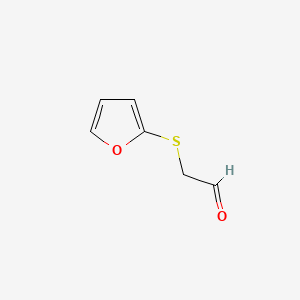
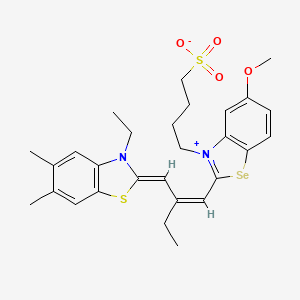
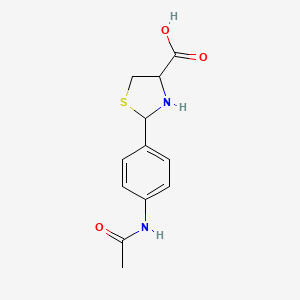
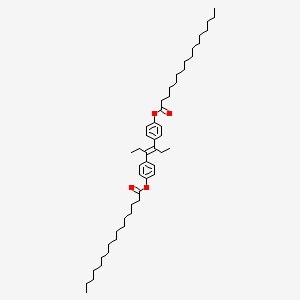
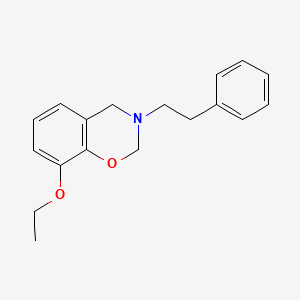
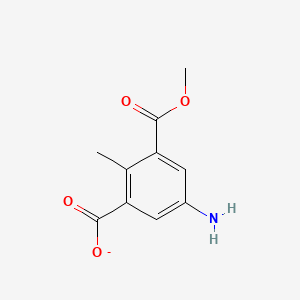
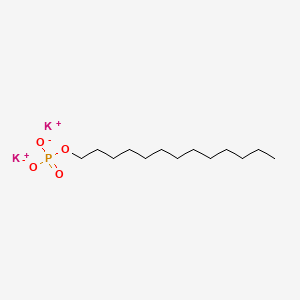

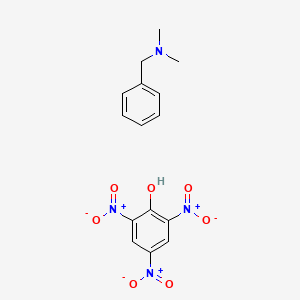
![octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol](/img/structure/B13771207.png)
